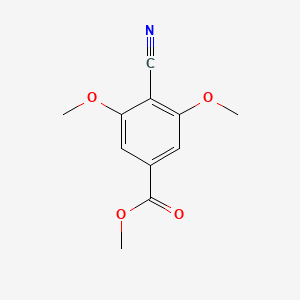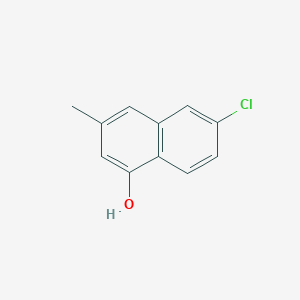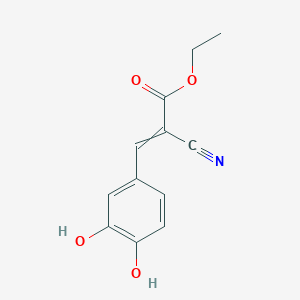
Ethyl 3,4-dihydroxybenzylidenecyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,4-dihydroxybenzylidenecyanoacetate is a chemical compound known for its role as an inhibitor of 12-lipoxygenase and 15-lipoxygenase. These enzymes are involved in the lipoxygenase pathway, which plays a significant role in various biological processes, including inflammation and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4-dihydroxybenzylidenecyanoacetate typically involves the condensation of ethyl cyanoacetate with 3,4-dihydroxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,4-dihydroxybenzylidenecyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ester or ether derivatives
Scientific Research Applications
Ethyl 3,4-dihydroxybenzylidenecyanoacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its inhibitory effects on lipoxygenase enzymes, which are involved in inflammatory processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of ethyl 3,4-dihydroxybenzylidenecyanoacetate involves the inhibition of 12-lipoxygenase and 15-lipoxygenase enzymes. These enzymes are responsible for the conversion of arachidonic acid to leukotrienes, which are mediators of inflammation. By inhibiting these enzymes, the compound reduces the production of leukotrienes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 2-(1-thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate
- 3,4-Dioxy-benzylidencyanessigsaeure-aethylester
Comparison: this compound is unique due to its specific inhibitory effects on 12-lipoxygenase and 15-lipoxygenase. While similar compounds may also inhibit these enzymes, this compound has been shown to have a higher potency and selectivity, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C12H11NO4 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)9(7-13)5-8-3-4-10(14)11(15)6-8/h3-6,14-15H,2H2,1H3 |
InChI Key |
RAHIHNWEZPLHGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)O)O)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
phosphanium chloride](/img/structure/B8489915.png)
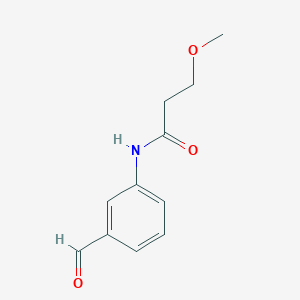
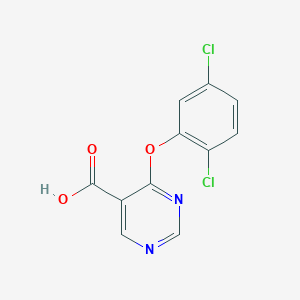
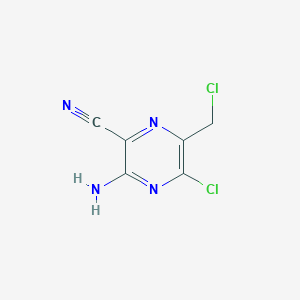
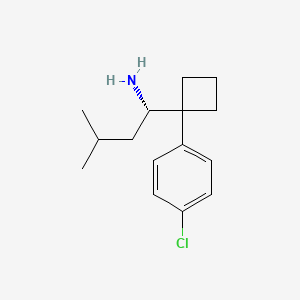
methanone](/img/structure/B8489938.png)
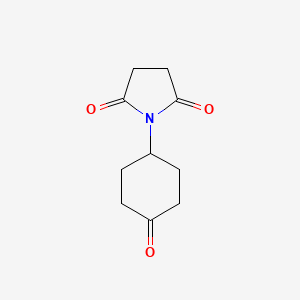

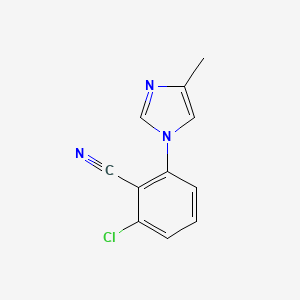
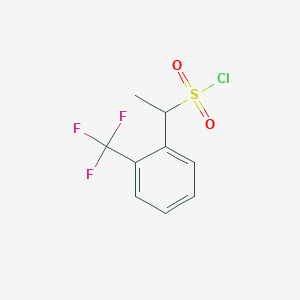
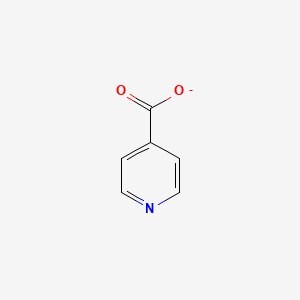
![7-nitro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8489980.png)
